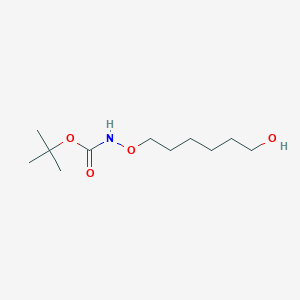

tert-Butyl (6-hydroxyhexyl)oxycarbamate

描述

Historical Context of N-Protected Amino Alcohols and Carbamates in Organic Synthesis

The challenge of selectively modifying molecules with multiple functional groups, such as amino alcohols, necessitated the development of protecting groups. organic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a reactive group to render it inert to specific reaction conditions. organic-chemistry.org After the desired chemical transformation elsewhere in the molecule is complete, the protecting group is removed to restore the original functionality. organic-chemistry.org

Carbamates, a class of organic compounds derived from carbamic acid, have become one of the most important and widely used protecting groups for amines. nih.govmasterorganicchemistry.com Their popularity stems from their ease of installation, stability across a wide range of reaction conditions, and the availability of various removal methods that can be tailored to the specific needs of a synthetic sequence. organic-chemistry.orgmasterorganicchemistry.com The tert-butoxycarbonyl (Boc) group is a preeminent example of a carbamate-based protecting group, prized for its stability in basic and nucleophilic conditions and its straightforward removal with acid. masterorganicchemistry.com

The application of this protection strategy to amino alcohols, which contain both a nucleophilic amine and a reactive alcohol, was a significant advancement. core.ac.uk By protecting the amine as a carbamate (B1207046), chemists could selectively perform reactions on the alcohol group, such as oxidation, esterification, or etherification, without undesired interference from the amine. sigmaaldrich.comacs.org This strategy provided a robust and reliable method for synthesizing complex molecules, including peptides and pharmaceutical agents, where precise control over reactivity is paramount. sigmaaldrich.comnih.gov

Academic Significance of tert-Butyl (6-hydroxyhexyl)oxycarbamate as a Key Synthetic Building Block

This compound, also known by synonyms such as N-Boc-6-hydroxyhexylamine and 6-(tert-Butoxycarbonylamino)-1-hexanol, is a specialized bifunctional molecule. nih.govchemwhat.com Its structure consists of a six-carbon aliphatic chain (hexyl) flanked by a primary alcohol (-OH) at one end and a Boc-protected alkoxyamine (-O-NH-Boc) at the other. This dual functionality makes it a valuable intermediate or "building block" in multi-step organic synthesis. researchgate.net

The primary alcohol allows for further chemical modification, such as conversion to an aldehyde, carboxylic acid, or attachment to other molecules through ester or ether linkages. Simultaneously, the Boc-protected alkoxyamine remains stable until it is intentionally deprotected, typically under acidic conditions, to reveal a reactive oxyamine group (-O-NH2). This "orthogonal" nature of the two functional groups—where one can be reacted while the other remains protected—is highly desirable in complex synthesis. organic-chemistry.org

While specific, high-profile applications in blockbuster drugs are not widely documented, its utility is evident in its role as an intermediate in the synthesis of more complex target molecules. For example, related Boc-protected amino alcohols are crucial in creating frameworks for unsymmetrical diureas, which are investigated as potent enzyme inhibitors. mdpi.commdpi.com The six-carbon chain of this compound provides a flexible, lipophilic spacer, a common structural motif in medicinal chemistry used to connect different pharmacophores. nih.gov

| Property | Value |

|---|---|

| CAS Number | 75937-12-1 |

| Molecular Formula | C11H23NO3 |

| Molecular Weight | 217.31 g/mol |

| Melting Point | 37-41 °C |

Overview of Current Research Trajectories Involving Structurally Related Compounds

The fundamental structure of this compound—a protected heteroatom functionality separated from a reactive hydroxyl group by an aliphatic chain—is representative of a broader class of bifunctional linkers. Current research continues to explore the synthesis and application of such molecules, driven by advancements in medicinal chemistry and chemical biology. chemrxiv.org

One significant research area is the development of multi-target drugs, where a single molecule is designed to interact with multiple biological targets to achieve enhanced therapeutic effects or overcome drug resistance. nih.gov Bifunctional linkers are central to this strategy, connecting two or more distinct pharmacologically active units. nih.gov The length and chemical nature of the linker, analogous to the hexyl chain in the title compound, are critical variables that are systematically modified to optimize the biological activity of the final conjugate.

Structure

3D Structure

属性

分子式 |

C11H23NO4 |

|---|---|

分子量 |

233.3 g/mol |

IUPAC 名称 |

tert-butyl N-(6-hydroxyhexoxy)carbamate |

InChI |

InChI=1S/C11H23NO4/c1-11(2,3)16-10(14)12-15-9-7-5-4-6-8-13/h13H,4-9H2,1-3H3,(H,12,14) |

InChI 键 |

KCSNPYJVDNTZDE-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NOCCCCCCO |

产品来源 |

United States |

Synthetic Methodologies and Strategies for Tert Butyl 6 Hydroxyhexyl Oxycarbamate

Direct Synthesis Protocols

Direct synthesis protocols involve the coupling of a six-carbon chain containing a hydroxyl group with a protected hydroxylamine (B1172632) moiety. The primary methods for achieving this are nucleophilic substitution reactions, such as O-alkylation, and condensation reactions like the Mitsunobu reaction.

One of the most straightforward methods for synthesizing tert-Butyl (6-hydroxyhexyl)oxycarbamate is the O-alkylation of N-(tert-butoxycarbonyl)hydroxylamine, also known as N-Boc-hydroxylamine. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the oxygen of N-Boc-hydroxylamine acts as the nucleophile, attacking the electrophilic carbon atom of a halogenated hexanol precursor.

The general reaction involves deprotonating N-Boc-hydroxylamine with a suitable base to enhance its nucleophilicity, followed by the addition of an alkylating agent like 6-bromohexanol or 6-chlorohexanol. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.

A direct preparation method for O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate. organic-chemistry.orgorganic-chemistry.org While this can be done with alcohol mesylates, a similar principle applies to alkyl halides. organic-chemistry.org The reaction with alkyl bromides or iodides can be effectively carried out using N-(tert-butyloxycarbonyl)hydroxylamine in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Table 1: Typical Reaction Parameters for O-Alkylation

| Parameter | Condition | Purpose |

|---|---|---|

| Nucleophile | N-(tert-Butoxycarbonyl)hydroxylamine | Source of the protected hydroxylamine group. |

| Electrophile | 6-Bromohexanol or 6-Chlorohexanol | Provides the 6-hydroxyhexyl backbone. |

| Base | DBU, K₂CO₃, or NaH | Deprotonates the N-OH group, increasing nucleophilicity. |

| Solvent | DMF, Acetonitrile, or THF | Solubilizes reactants and facilitates the reaction. |

| Temperature | Room Temperature to 60 °C | Controls reaction rate. |

The primary challenge in this synthesis is to prevent the O-alkylation of the terminal hydroxyl group of the product, which can lead to the formation of dimeric impurities. This is typically controlled by using a stoichiometric amount of the alkylating agent and optimizing reaction conditions.

The Mitsunobu reaction provides an alternative and powerful method for forming the ether linkage in this compound. nih.govorganic-chemistry.org This reaction couples a primary or secondary alcohol (in this case, 1,6-hexanediol) with an acidic nucleophile (N-Boc-hydroxylamine, pKa ≈ 10-11) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govtcichemicals.comresearchgate.net

The mechanism involves the activation of the alcohol's hydroxyl group by the phosphine-azodicarboxylate adduct, making it a good leaving group. organic-chemistry.org The deprotonated N-Boc-hydroxylamine then acts as the nucleophile to displace the activated hydroxyl group, forming the desired C-O-N bond. organic-chemistry.orgtcichemicals.com A key advantage of the Mitsunobu reaction is its typically high yield and stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter, though this is not relevant for an achiral substrate like 1,6-hexanediol (B165255). nih.govorganic-chemistry.org

Table 2: Reagents for Mitsunobu Synthesis

| Reagent Role | Example Compound(s) | Function |

|---|---|---|

| Alcohol | 1,6-Hexanediol | Provides the 6-hydroxyhexyl backbone. |

| Pronucleophile | N-(tert-Butoxycarbonyl)hydroxylamine | Forms the ether linkage with the alcohol. |

| Reducing Agent | Triphenylphosphine (PPh₃) | Is oxidized to triphenylphosphine oxide. |

| Oxidizing Agent | DEAD or DIAD | Is reduced to a hydrazine (B178648) derivative. |

| Solvent | THF or Toluene | Anhydrous conditions are required. |

A significant drawback of the classic Mitsunobu reaction is the formation of stoichiometric amounts of byproducts, triphenylphosphine oxide and the reduced hydrazine derivative, which can complicate product purification, especially on a large scale. tcichemicals.com

Advanced Synthetic Techniques and Process Optimization

To address the challenges of traditional batch synthesis, such as scalability and environmental concerns, advanced techniques are being explored for the preparation of fine chemicals like this compound.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govrawdatalibrary.net For the synthesis of this compound, a flow process could be designed for the O-alkylation reaction.

In a hypothetical flow setup, streams of the reactants (N-Boc-hydroxylamine with a base and 6-bromohexanol) would be continuously pumped and mixed in a microreactor or a packed-bed reactor. researchgate.net The precise control over stoichiometry, residence time, and temperature allows for rapid optimization and can lead to higher yields and purities. rawdatalibrary.net This approach can minimize the formation of byproducts and enhance the safety of handling potentially reactive intermediates. The integration of in-line purification modules could further streamline the manufacturing process, making it more efficient for large-scale production. mdpi.com

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several strategies can be employed.

Solvent Selection: Replacing hazardous solvents like DMF with greener alternatives such as anisole, cyclopentyl methyl ether (CPME), or even water, where feasible, can significantly reduce the environmental footprint of the synthesis.

Catalytic Routes: Developing catalytic versions of the O-alkylation reaction could reduce the need for stoichiometric amounts of base and improve atom economy.

Mitsunobu Reaction Modifications: To address the waste issue in Mitsunobu reactions, newer reagents and protocols have been developed. This includes using polymer-supported reagents that can be filtered off or phosphine oxides that are more easily removed by extraction. organic-chemistry.org Recently, mechanochemical methods, such as ball-milling, have been shown to effectively carry out Mitsunobu reactions without the need for a reaction solvent, representing a significant advancement in green chemistry. rwth-aachen.de This solvent-free approach can be completed in minutes and is amenable to scale-up. rwth-aachen.de

Precursor Synthesis and Reactant Optimization

N-(tert-Butoxycarbonyl)hydroxylamine: This crucial reagent is typically prepared by reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like potassium carbonate. chemicalbook.commdpi.com The reaction is usually performed in a biphasic system or an organic solvent like diethyl ether. chemicalbook.com Optimization focuses on controlling the stoichiometry to prevent the formation of N,O-bis(tert-butoxycarbonyl)hydroxylamine. sigmaaldrich.comchemimpex.com

Halogenated Hexanol Precursors: 6-Bromohexanol and 6-chlorohexanol are commonly synthesized from 1,6-hexanediol. sciencemadness.org For example, reaction with aqueous hydrobromic acid can yield 6-bromo-1-hexanol. sciencemadness.org A key challenge is controlling the reaction to achieve mono-halogenation and prevent the formation of 1,6-dihalohexane. sciencemadness.org Alternative methods using reagents like cyanuric chloride offer milder conditions. patsnap.com The choice of halogenating agent and reaction conditions is optimized to maximize the yield of the desired mono-halogenated product.

Table of Compounds

| Compound Name |

|---|

| 1,6-Dibromohexane |

| 1,6-Hexanediol |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 6-Bromohexanol |

| 6-Chlorohexanol |

| Anisole |

| Cyclopentyl methyl ether (CPME) |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Hydroxylamine hydrochloride |

| N,O-bis(tert-butoxycarbonyl)hydroxylamine |

| N-(tert-Butoxycarbonyl)hydroxylamine |

| Potassium carbonate |

| This compound |

| Triphenylphosphine |

Synthesis of N-(tert-Butoxycarbonyl)hydroxylamine

N-(tert-Butoxycarbonyl)hydroxylamine, also known as N-Boc-hydroxylamine, is a critical reagent for introducing the N-(tert-butoxycarbonyl)oxyamino group. A widely adopted and efficient method for its synthesis involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic system.

The reaction proceeds by first neutralizing hydroxylamine hydrochloride with a base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), to generate free hydroxylamine. The free hydroxylamine then acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This results in the formation of the desired N-Boc-hydroxylamine and tert-butanol (B103910) and carbon dioxide as byproducts. The use of a diethyl ether and water solvent system facilitates the reaction and subsequent separation. Following the reaction, the product is typically isolated from the organic phase.

A representative laboratory-scale synthesis involves suspending hydroxylamine hydrochloride and potassium carbonate in a mixture of diethyl ether and a minimal amount of water. A solution of di-tert-butyl dicarbonate in diethyl ether is then added dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The mixture is subsequently stirred at room temperature for several hours to ensure the reaction goes to completion. The final product, a white solid, can be obtained after workup and recrystallization.

| Reagent | Molecular Formula | Role | Typical Molar Ratio |

|---|---|---|---|

| Hydroxylamine Hydrochloride | NH₂OH·HCl | Hydroxylamine Source | 1.5 |

| Potassium Carbonate | K₂CO₃ | Base | 7.6 |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | Boc-Protecting Agent | 1.0 |

| Diethyl Ether / Water | C₄H₁₀O / H₂O | Solvent System | N/A |

Synthesis and Derivatization of 6-Substituted Hexanol Intermediates

The second key component for the synthesis of the title compound is a 6-substituted hexanol that can act as an electrophile in a reaction with N-Boc-hydroxylamine. Typically, this involves a 1,6-hexanediol backbone where one of the hydroxyl groups is converted into a good leaving group, such as a halide (e.g., chloro or bromo), while the other hydroxyl group remains for the final product structure. Selective mono-functionalization of a symmetrical diol like 1,6-hexanediol is a common challenge in organic synthesis.

One effective method for the selective monochlorination of 1,6-hexanediol is the use of cyanuric chloride in N,N-dimethylformamide (DMF). chemicalbook.com This approach provides high yields of 6-chlorohexan-1-ol. The reaction involves the careful, portion-wise addition of cyanuric chloride to DMF, followed by the dropwise addition of a 1,6-hexanediol solution at low temperatures (-5 to 0 °C). chemicalbook.com This temperature control is crucial for achieving high selectivity for the mono-substituted product over the di-substituted byproduct. After the reaction is complete, the product is typically isolated via filtration and purified by vacuum distillation. chemicalbook.com

Another common route is the reaction of 1,6-hexanediol with hydrobromic acid (HBr) in a solvent like toluene, which yields 6-bromohexan-1-ol. sciencemadness.orgstackexchange.com Controlling the stoichiometry and reaction conditions is key to maximizing the yield of the desired mono-brominated product. stackexchange.com

This resulting 6-halo-hexanol is a versatile intermediate. Its primary "derivatization" in the context of this article is its use in an alkylation reaction. The N-(tert-Butoxycarbonyl)hydroxylamine, acting as a nucleophile, can displace the halide from the 6-halo-hexanol intermediate to form the O-alkylated product, this compound. This nucleophilic substitution reaction, often carried out in the presence of a non-nucleophilic base, forms the core C-O-N linkage of the target molecule.

| Reagent | Molecular Formula | Role |

|---|---|---|

| 1,6-Hexanediol | C₆H₁₄O₂ | Starting Material |

| Cyanuric Chloride | C₃Cl₃N₃ | Chlorinating Agent |

| N,N-dimethylformamide (DMF) | C₃H₇NO | Solvent |

Chromatographic and Non-Chromatographic Purification Strategies

The purification of the final product, this compound, and its precursors is essential to ensure high purity for subsequent applications. Both chromatographic and non-chromatographic methods are employed, depending on the scale of the synthesis and the nature of the impurities.

Chromatographic Purification: Column chromatography is a powerful and widely used technique for the purification of organic compounds. guidechem.comderpharmachemica.com For molecules like N-Boc-hydroxylamine and this compound, silica (B1680970) gel is the most common stationary phase. derpharmachemica.com A solvent system, or eluent, of appropriate polarity is chosen to separate the desired compound from unreacted starting materials and byproducts. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. For instance, a gradient of hexane (B92381) and ethyl acetate (B1210297) is often effective for separating compounds of moderate polarity. guidechem.com High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analytical purposes to check purity or for small-scale preparative separations. sielc.comsielc.com

Non-Chromatographic Purification: Non-chromatographic methods are often preferred for larger-scale syntheses due to their cost-effectiveness and simplicity.

Recrystallization: This is a primary technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification. google.com

Distillation: For liquid products or intermediates, such as 6-chlorohexan-1-ol, vacuum distillation is an effective purification method. chemicalbook.com By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled without thermal decomposition.

Extraction and Washing: Liquid-liquid extraction is used to separate the product from a reaction mixture based on its differential solubility in two immiscible liquids (e.g., an organic solvent and water). The crude product in an organic solvent can be "washed" with aqueous solutions, such as a dilute acid or base, to remove corresponding basic or acidic impurities, or with brine to remove water. orgsyn.org

| Method | Principle | Primary Use | Advantages | Limitations |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption on a solid stationary phase | Purification of solids/oils; separation of complex mixtures | High resolution; applicable to a wide range of compounds | Solvent intensive; can be slow; less suitable for very large scale |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid compounds | Cost-effective; can yield very pure material; scalable | Requires a suitable solvent; potential for product loss in mother liquor |

| Distillation | Difference in boiling points | Purification of liquids | Efficient for volatile compounds; scalable | Requires thermal stability of the compound; not for solids or azeotropes |

| Extraction/Washing | Differential solubility in immiscible liquids | Initial workup; removal of acidic/basic impurities | Fast; simple; good for initial cleanup | Does not separate compounds with similar solubility |

Reactivity and Chemical Transformations of Tert Butyl 6 Hydroxyhexyl Oxycarbamate

Functional Group Interconversions of the Hydroxyl Moiety

The terminal hydroxyl group of tert-butyl (6-hydroxyhexyl)oxycarbamate can undergo a range of well-established chemical transformations, allowing for its conversion into other key functional groups such as halides, esters, ethers, and carbonyls. These conversions are fundamental for subsequent synthetic steps, enabling the introduction of diverse chemical entities.

Conversion to Halides (e.g., Appel Reaction for Bromide Formation)

The conversion of the primary alcohol in this compound to an alkyl halide is a crucial transformation for introducing a good leaving group, thereby facilitating nucleophilic substitution reactions. The Appel reaction is a widely employed method for this purpose, particularly for the synthesis of alkyl bromides from alcohols under mild conditions. core.ac.uk

The reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to convert the alcohol to the corresponding alkyl bromide. The mechanism proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the halide ion in an Sₙ2 reaction. This process is generally high-yielding and tolerant of various functional groups, including the Boc-protecting group present in the substrate.

For a structurally similar compound, N-Boc-6-amino-1-hexanol, the Appel reaction provides an effective means of converting the terminal hydroxyl group to a bromide. It is anticipated that this compound would react similarly.

Table 1: Representative Conditions for Appel Reaction

| Reagent 1 | Reagent 2 | Solvent | Temperature | Product |

| Triphenylphosphine (PPh₃) | Carbon tetrabromide (CBr₄) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | tert-Butyl (6-bromohexyl)oxycarbamate |

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can be readily esterified with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or bases, or mediated by coupling agents. For instance, esterification with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) would yield tert-butyl (6-acetoxyhexyl)oxycarbamate. reddit.com The choice of method depends on the sensitivity of the substrate and the desired purity of the product.

Etherification: The formation of ethers from the hydroxyl moiety can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, like sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, reaction with benzyl (B1604629) bromide would produce tert-butyl (6-(benzyloxy)hexyl)oxycarbamate. uni.lu This reaction is valuable for introducing a stable protecting group or a functional handle for further modifications.

Oxidation to Carbonyls (Aldehydes/Carboxylic Acids)

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the Boc-protecting group is generally compatible with many oxidation protocols.

Oxidation to Aldehydes: Selective oxidation to the aldehyde, tert-butyl (6-oxohexyl)oxycarbamate, can be accomplished using mild oxidizing agents that prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly employed for this transformation. nih.govresearchgate.net Copper/TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl) catalyst systems under aerobic conditions have also proven effective for the oxidation of N-Boc protected amino alcohols to aldehydes, suggesting their applicability to the target molecule. nih.gov

Oxidation to Carboxylic Acids: For the conversion to the corresponding carboxylic acid, tert-butyl (5-carboxy-pentyl)oxycarbamate, stronger oxidizing agents are required. Jones reagent (chromium trioxide in sulfuric acid and acetone) is a classic method for oxidizing primary alcohols to carboxylic acids. core.ac.ukethernet.edu.et Alternatively, a two-step, one-pot procedure involving an initial oxidation to the aldehyde with a TEMPO/NaOCl system, followed by further oxidation with sodium chlorite (B76162) (NaClO₂), provides a high-yielding method that is compatible with sensitive functional groups. nih.gov

Table 2: Oxidation Reactions of the Hydroxyl Moiety

| Desired Product | Oxidizing Agent(s) | Typical Solvent(s) |

| Aldehyde | PCC, DMP, or Swern Oxidation reagents | Dichloromethane (CH₂Cl₂) |

| Carboxylic Acid | Jones Reagent or TEMPO/NaOCl followed by NaClO₂ | Acetone or a biphasic system |

Derivatization via the Hydroxyhexyl Chain

The entire hydroxyhexyl chain serves as a versatile scaffold for the introduction of various functional moieties, enabling the synthesis of more complex molecules with tailored properties.

Introduction of Bioorthogonal Handles (e.g., Maleimide (B117702) Conjugation)

Bioorthogonal handles are chemical functionalities that can react selectively with each other in a biological environment without interfering with native biochemical processes. The maleimide group is a popular bioorthogonal handle that reacts specifically with thiols to form stable thioether linkages.

To introduce a maleimide group onto this compound, a multi-step synthesis is typically required. One common strategy involves first converting the terminal hydroxyl group into a primary amine. This can be achieved by, for example, tosylation of the alcohol followed by nucleophilic substitution with sodium azide (B81097) and subsequent reduction. The resulting amino-functionalized compound can then be reacted with a maleimide-containing reagent, such as maleic anhydride, to form the desired maleimide derivative. researchgate.netthieme-connect.com

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The formation of urea and thiourea derivatives from this compound necessitates the prior conversion of the terminal hydroxyl group into a primary amine, as described in the previous section. Once the amino-functionalized analogue, tert-butyl (6-aminohexyl)oxycarbamate, is obtained, it can readily react with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. mdpi.comnih.govresearchgate.net

For instance, the reaction of tert-butyl (6-aminohexyl)oxycarbamate with an isocyanate (R-N=C=O) in an appropriate solvent like diethyl ether will yield the corresponding N-substituted urea derivative. mdpi.comresearchgate.net Similarly, reaction with an isothiocyanate (R-N=C=S) will produce the analogous thiourea. nih.govresearcher.life These reactions are generally efficient and proceed under mild conditions, providing a straightforward route to a diverse range of urea and thiourea-containing compounds. A related compound, tert-butyl (6-aminohexyl)carbamate, has been shown to react with 3-fluorophenyl isocyanate to form the corresponding urea derivative in good yield. mdpi.com

Transformations Involving the Carbamate (B1207046) Protective Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines and related functionalities, such as the aminooxy group in this compound. Its popularity stems from its stability under a range of conditions and, critically, its susceptibility to cleavage under specific, mild acidic conditions. This allows for selective deprotection without affecting other potentially sensitive functional groups.

Selective N-Deprotection Methodologies (e.g., Acid-Catalyzed Cleavage)

The removal of the Boc group from this compound is most commonly achieved through acid-catalyzed cleavage. This method is highly efficient and selective, leaving the primary hydroxyl group intact. The general mechanism involves the protonation of the carbamate's carbonyl oxygen or nitrogen, followed by the departure of the stable tert-butyl cation, which is then typically scavenged or deprotonates to form isobutylene. This process results in the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the free aminooxy group as an ammonium (B1175870) salt. commonorganicchemistry.com

Trifluoroacetic acid (TFA) is a frequently employed reagent for this transformation, often used in a solution with a chlorinated solvent like dichloromethane (DCM). fishersci.co.ukcommonorganicchemistry.com The concentration of TFA can be varied, with mixtures ranging from 20% to 50% being common. commonorganicchemistry.comreddit.com The reaction is typically rapid, often reaching completion at room temperature within a few hours. fishersci.co.uk Another common reagent is hydrochloric acid (HCl) in a solvent such as 1,4-dioxane (B91453) or methanol. fishersci.co.ukreddit.com

While the primary alcohol in this compound is generally stable under these acidic conditions, prolonged exposure or harsh conditions should be avoided to prevent potential side reactions. The choice of acid and solvent system can be optimized to ensure clean and efficient deprotection. The table below summarizes common conditions for Boc deprotection applicable to this substrate.

| Reagent | Solvent | Typical Concentration | Temperature | Typical Duration |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | Room Temperature | 1-4 hours |

| Hydrochloric acid (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 1-2 hours |

| Hydrochloric acid (HCl) | Methanol | 2-4 M | Room Temperature | 1-2 hours |

Post-Deprotection Reactivity of the Aminooxy Group

Upon successful N-deprotection of this compound, the resulting product is 6-(aminooxy)hexan-1-ol. The newly liberated aminooxy group (-ONH2) is a potent nucleophile that exhibits characteristic reactivity, most notably its condensation reaction with aldehydes and ketones to form stable oxime linkages. This reaction, often referred to as oxime ligation, is a cornerstone of bioconjugation and chemical biology due to its high chemoselectivity and the stability of the resulting oxime bond. louisville.eduwikipedia.org

The reaction proceeds efficiently in aqueous or organic solvents, typically under mildly acidic conditions (pH 4-5), which catalyze the dehydration step of the condensation. byjus.com The aminooxy group of 6-(aminooxy)hexan-1-ol will react specifically with carbonyl compounds, leaving other functional groups, including the terminal hydroxyl group, untouched. This bifunctional nature of the deprotected molecule, possessing both a reactive aminooxy group and a hydroxyl group, makes it a valuable linker for connecting different molecular entities.

The table below illustrates the post-deprotection reactivity of the aminooxy group with representative carbonyl compounds.

| Reactant (Aldehyde/Ketone) | Product (Oxime) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | O-(6-hydroxyhexyl)benzaldehyde oxime | Mildly acidic (e.g., acetate (B1210297) buffer, pH 4.5), Room Temperature |

| Cyclohexanone | O-(6-hydroxyhexyl)cyclohexanone oxime | Mildly acidic (e.g., acetate buffer, pH 4.5), Room Temperature |

| Formaldehyde | O-(6-hydroxyhexyl)formaldehyde oxime | Mildly acidic (e.g., acetate buffer, pH 4.5), Room Temperature |

Advanced Research Applications in Chemical Synthesis and Specialized Fields

Precursor Chemistry in Radiopharmaceutical Synthesis

The unique structure of tert-Butyl N-(6-hydroxyhexyl)carbamate makes it an ideal precursor for developing components used in radiolabeling, particularly for medical imaging techniques like Positron Emission Tomography (PET).

Development of Novel Prosthetic Groups for Positron Emission Tomography (PET) Radiotracers

Prosthetic groups are small, pre-radiolabeled molecules that can be attached to larger targeting vectors, such as peptides or proteins, under mild conditions. This indirect labeling method is often necessary when the target molecule cannot withstand the harsh conditions of direct radioisotope incorporation. mdpi.com tert-Butyl N-(6-hydroxyhexyl)carbamate serves as an excellent scaffold for such prosthetic groups.

The synthesis strategy typically involves modifying the terminal hydroxyl group. It can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with a radioisotope like fluorine-18 (B77423) ([¹⁸F]). snmjournals.org Once the ¹⁸F is incorporated, the resulting radiolabeled intermediate, an ¹⁸F-fluorohexyl-N-Boc-carbamate, constitutes the prosthetic group. The Boc-protecting group on the amine is crucial as it is stable during the fluorination step but can be easily removed under acidic conditions to reveal a primary amine. organic-chemistry.org This amine then serves as a reactive handle for conjugation to a biomolecule, completing the synthesis of the final PET radiotracer. nih.govnih.gov

Strategies for Radiolabeling and Tracer Design

The design of PET tracers requires careful consideration of the linker connecting the radioisotope to the targeting moiety, as it can influence the tracer's pharmacokinetics and target affinity. The hexyl chain of tert-Butyl N-(6-hydroxyhexyl)carbamate provides a flexible, lipophilic spacer that can position the radioisotope away from the biologically active part of the molecule, minimizing potential interference with target binding.

The primary radiolabeling strategy involving this compound is the two-step indirect approach:

Radiolabeling the Precursor: The hydroxyl group of the molecule is first activated (e.g., via tosylation). This is followed by a nucleophilic substitution reaction with cyclotron-produced [¹⁸F]fluoride, a common PET isotope. snmjournals.orgnih.gov

Conjugation: After purification of the ¹⁸F-labeled intermediate, the Boc group is removed using acid (e.g., trifluoroacetic acid). snmjournals.org The now-exposed primary amine is then coupled to a targeting molecule, which could be a peptide, an antibody fragment, or a small-molecule inhibitor, often through an amide bond formation. springernature.com

This strategy, which relies on the orthogonal reactivity of the hydroxyl and Boc-protected amine groups, allows for a modular and reliable synthesis of complex PET tracers. organic-chemistry.org

Building Block in Complex Molecular Architecture Synthesis

The defined separation of two distinct functional groups makes tert-Butyl N-(6-hydroxyhexyl)carbamate a versatile linker and scaffold in the synthesis of complex organic molecules designed for specific biological functions. smolecule.combldpharm.com

Construction of Multifunctional Scaffolds for Chemical Probes

Chemical probes are molecules designed to study biological systems, often by incorporating different functional units such as a targeting ligand, a reporter (e.g., a fluorophore), and a reactive group for cross-linking. tert-Butyl N-(6-hydroxyhexyl)carbamate provides a simple, linear scaffold to connect these units. smolecule.com Its heterobifunctional nature allows for the sequential and controlled attachment of different molecular entities. For example, the hydroxyl group can be used to anchor the molecule to a solid support for use in affinity chromatography, while the amine (after deprotection) can be coupled to a pharmacophore to capture a target protein from a cell lysate. nih.gov

Synthesis of Enzyme Inhibitors and Related Molecular Tools (e.g., Hsp90 Fluorescent Probes, Deoxyhypusine Synthase Inhibitors)

The compound has been explicitly identified as a key reactant in the synthesis of sophisticated molecular tools targeting important enzymes. chemicalbook.com

Hsp90 Fluorescent Probes: Heat shock protein 90 (Hsp90) is a chaperone protein and a significant target in cancer therapy. Fluorescent probes based on Hsp90 inhibitors are used to study the protein's function and distribution. In the synthesis of these probes, tert-Butyl N-(6-hydroxyhexyl)carbamate acts as the linker connecting an Hsp90 inhibitor, such as a purine-scaffold ligand, to a fluorescent dye. chemicalbook.comnih.gov The amine end of the linker is typically attached to the inhibitor, a position known to be solvent-exposed and suitable for modification, while the hydroxyl end is derivatized for conjugation with a fluorophore like fluorescein (B123965) isothiocyanate (FITC) or 4-nitrobenzo nih.govnih.govresearchgate.netoxadiazole (NBD). nih.govumn.edu

Deoxyhypusine Synthase (DHS) Inhibitors: DHS is a critical enzyme in cell proliferation, making it another attractive anticancer target. nih.govdoi.org tert-Butyl N-(6-hydroxyhexyl)carbamate is used to synthesize analogs of known DHS inhibitors, such as N1-Guanyl-1,7-diaminoheptane (GC7). smolecule.comchemicalbook.com The compound provides a flexible hydrocarbon backbone that can be elaborated with guanidinium (B1211019) groups or other functionalities to mimic the natural substrate of the enzyme, leading to potent inhibitory activity. nih.gov

The following table summarizes these applications:

| Application Area | Specific Use | Role of tert-Butyl N-(6-hydroxyhexyl)carbamate | Resulting Product |

|---|---|---|---|

| Radiopharmaceutical Synthesis | PET Tracer Development | Scaffold for [¹⁸F]prosthetic group | ¹⁸F-labeled biomolecule conjugates |

| Complex Molecule Synthesis | Hsp90 Research | Linker between inhibitor and fluorophore | Hsp90 fluorescent probes chemicalbook.comnih.gov |

| Complex Molecule Synthesis | DHS Inhibition | Reactant for inhibitor synthesis | Potent Deoxyhypusine Synthase inhibitors smolecule.comchemicalbook.com |

| Polymer Science | Controlled Polymerization | Initiator for Ring-Opening Polymerization | End-functionalized polymers |

Role in Polymer Science and Functional Materials Development

In materials science, tert-Butyl N-(6-hydroxyhexyl)carbamate is utilized for its ability to introduce specific functionalities into polymer chains, enabling the creation of advanced materials with tailored properties. Its primary role is as an initiator in controlled polymerization reactions, particularly Ring-Opening Polymerization (ROP). nih.gov

The hydroxyl group can initiate the polymerization of cyclic monomers like lactide, ε-caprolactone, or other cyclic esters. nih.govresearchgate.net This process results in the formation of a polymer chain (e.g., polylactide or polycaprolactone) that is covalently attached to the initiator. Consequently, the polymer chain will have the Boc-amino-hexyl group at one end, creating a well-defined, end-functionalized polymer.

The terminal Boc-protected amine group is highly valuable for subsequent modifications. After the polymerization is complete, the Boc group can be removed to expose a primary amine. This amine can then be used to:

Create Block Copolymers: The amine can act as an initiator for the ROP of a different type of monomer, such as an N-carboxyanhydride (NCA), to grow a second, distinct polymer block. nih.gov

Graft Polymers to Surfaces: The amine can be used to covalently attach the polymer chains to surfaces, creating polymer brushes that can modify surface properties like wettability or biocompatibility.

Synthesize Polymer Conjugates: The amine provides a site for conjugating the polymer to biomolecules like peptides or proteins, leading to the formation of advanced hybrid materials for biomedical applications.

This approach allows for the precise synthesis of polymers with a reactive group at one terminus, which is a cornerstone of creating complex macromolecular architectures and functional materials.

Based on a comprehensive search of scientific literature, there are no available research findings on the specific use of the compound tert-Butyl (6-hydroxyhexyl)oxycarbamate in the advanced research applications outlined in your request.

The topics specified are valid areas of polymer chemistry research; however, they are associated with different chemical compounds.

Monomer Design for Controlled Polymerization Techniques (based on Boc-protected aziridines): Research in this area typically involves the anionic ring-opening polymerization (AROP) of monomers such as tert-butyl aziridine-1-carboxylate (BocAz). The tert-butyloxycarbonyl (Boc) group in these molecules activates the aziridine (B145994) ring for polymerization.

Synthesis of End-Functionalized or Side-Chain Functionalized Polymers: This is a broad field where polymers are equipped with specific functional groups at their chain ends or along their side chains. This is achieved by using functional initiators, terminating agents, or polymerizing functional monomers. While molecules containing hydroxyl and Boc-protected groups are utilized in these strategies, no literature specifically details the use of this compound for this purpose.

Due to the strict instruction to focus solely on "this compound" and the absence of relevant data in the scientific literature for the requested applications, it is not possible to generate the article as outlined.

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation for Key Transformations

The chemical reactivity of tert-butyl (6-hydroxyhexyl)oxycarbamate is primarily dictated by its two functional groups: the N-tert-butoxycarbonyl (Boc) protected amine and the terminal primary alcohol. Mechanistic investigations into the reactions of this compound would logically focus on transformations involving these two sites.

Stereochemical Pathways of Conjugation Reactions

Conjugation reactions involving this compound would typically proceed at the terminal hydroxyl group. Given that the carbon backbone is achiral, reactions at this site would not inherently introduce stereocenters. However, if this molecule were to react with a chiral reagent, the formation of diastereomers would be possible. The stereochemical outcome of such reactions would be governed by the established principles of nucleophilic substitution or addition, with the facial selectivity being influenced by the steric bulk of the chiral reagent and any directing groups present.

In the broader context of similar N-Boc protected amino alcohols, enzymatic transformations could introduce stereospecificity. For instance, lipase-catalyzed acylation of the terminal hydroxyl group could selectively occur in a stereochemically defined manner if the substrate were prochiral or if a racemic mixture of a similar chiral substrate were used.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For this compound, kinetic analysis would be valuable for understanding reactions such as the deprotection of the Boc group or the esterification of the hydroxyl group.

The rate of acid-catalyzed deprotection of the Boc group is known to be dependent on the concentration of the acid and the stability of the resulting tert-butyl cation. A plausible rate law for this first-order reaction would be:

Rate = k[this compound][H⁺]

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful lens through which to examine the properties and reactivity of molecules at the atomic level.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure of this compound. These calculations can be used to determine key properties that influence reactivity, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

The highest occupied molecular orbital (HOMO) is likely to be localized on the oxygen atoms of the carbamate (B1207046) and hydroxyl groups, indicating that these are the most probable sites for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would be distributed across the carbonyl carbon of the carbamate group, suggesting its susceptibility to nucleophilic attack. An electrostatic potential map would visually confirm these reactive sites, showing regions of negative potential (electron-rich) around the oxygen atoms and positive potential (electron-poor) around the carbonyl carbon and the hydroxyl proton.

Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃NO₃ |

| Molecular Weight | 217.31 g/mol |

| Topological Polar Surface Area (TPSA) | 58.56 Ų |

| logP | 2.0638 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

This data is based on computational predictions and provides a theoretical framework for understanding the molecule's physical and chemical properties.

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of a flexible hexyl chain, this compound can adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule and identify the most stable (lowest energy) conformations.

These simulations would likely reveal that in a non-polar solvent, the molecule tends to adopt a folded conformation to minimize the exposed polar surface area, with potential intramolecular hydrogen bonding between the carbamate N-H and the terminal hydroxyl group. In a polar solvent, the molecule would likely adopt a more extended conformation to maximize solvation of the polar functional groups. Understanding the predominant conformations is crucial as it can significantly influence the molecule's reactivity and its ability to interact with other molecules, such as enzymes or receptors. The bulky tert-butyl group will also play a significant role in dictating the accessible conformations due to steric hindrance.

Predictive Modeling of Reaction Outcomes and Product Profiles

Predictive modeling has emerged as an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms and product distributions that can be difficult to ascertain through experimental methods alone. mdpi.com For a bifunctional molecule like this compound, which possesses both a nucleophilic hydroxyl group and a protected oxycarbamate moiety, computational approaches are particularly valuable for forecasting its behavior under various reaction conditions. These models can elucidate competing reaction pathways, predict the formation of kinetic versus thermodynamic products, and guide the optimization of synthetic strategies. The primary predictive methodologies applied in this context can be broadly categorized into quantum mechanics-based models and data-driven machine learning approaches.

Quantum Mechanics-Based Modeling

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), provide a foundational, physics-based approach to understanding chemical reactivity. mdpi.com These methods model the electronic structure of molecules to calculate the energies of reactants, transition states, and products. For this compound, DFT calculations can be employed to map the potential energy surface of its key transformations, most notably intramolecular cyclization versus intermolecular reactions.

The presence of a terminal hydroxyl group and the N-O-C=O functionality within the same molecule sets the stage for potential intramolecular cyclization. A plausible reaction, for example, would be a base-mediated cyclization where the deprotonated hydroxyl group acts as a nucleophile. Predictive modeling can calculate the activation energy barriers (ΔG‡) for different potential cyclization pathways, such as attack at the carbamate carbonyl carbon, which would lead to a nine-membered ring. Simultaneously, it can model competing intermolecular reactions, like dimerization or polymerization.

By comparing the calculated energy barriers, chemists can predict which reaction pathway is kinetically favored. A lower activation barrier corresponds to a faster reaction rate. For instance, if the calculated barrier for intramolecular cyclization is significantly lower than that for intermolecular dimerization, the model would predict the cyclic product to be the major outcome. These calculations can also incorporate solvent effects using continuum models, providing a more accurate picture of reactivity in solution. researchgate.net

| Reaction Pathway | Competing Reaction | Predicted Activation Energy (ΔG‡) (kcal/mol) | Predicted Dominant Product Profile |

| Intramolecular Cyclization (9-membered ring formation) | Intermolecular Dimerization | 22.5 | Cyclized Monomer |

| Intermolecular Dimerization | Intramolecular Cyclization | 31.2 | Linear Dimer |

Note: The data in this table is illustrative, based on computational principles applied to analogous systems, and represents a hypothetical modeling outcome for this compound to demonstrate the predictive capabilities of DFT.

Furthermore, DFT studies on related N-Boc protected amino alcohols have shown that competing mechanisms, such as SN1 versus SN2 pathways in cyclizations, can be effectively resolved by analyzing computed transition states and intermediates. researchgate.net This level of mechanistic detail is critical for controlling stereochemistry and minimizing side-product formation.

Data-Driven and Machine Learning Models

A complementary approach to predictive modeling involves the use of machine learning (ML) and artificial intelligence. acs.org Unlike QM methods that calculate outcomes from first principles, ML models learn patterns from vast datasets of known chemical reactions. caltech.eduarxiv.org These models can predict the outcome of a reaction by analyzing the structures of the reactants and the specified reagents.

For this compound, an ML model could be used to predict the major product when the compound is subjected to a set of reagents not previously tested experimentally. The model processes the molecular structure, often represented as a graph or a SMILES string, and leverages its training to forecast the most probable transformation. caltech.edu

The primary challenge and limitation of this approach is its reliance on the training data. acs.org The accuracy of predictions for a specific molecule like this compound would heavily depend on the prevalence of structurally similar N-alkoxycarbamates and long-chain functionalized alkanes in the model's training set. arxiv.org If the molecule represents a novel or "out-of-distribution" chemical entity, the model may struggle to generalize and could produce less reliable predictions. acs.org Despite this, for common reaction classes, ML can rapidly screen numerous conditions to identify promising avenues for experimental validation.

| Input Reactant | Input Reagents | Model's Top Prediction | Predicted Probability |

| This compound | 1. NaH, THF2. TsCl | 6-(tosyloxy)hexyl N-(tert-butoxy)carbamate | 85% |

| This compound | 1. NaH, THF | Cyclic oxononane-2-imine derivative | 65% |

| This compound | PCC, CH₂Cl₂ | tert-Butyl N-(6-oxohexyl)oxycarbamate | 92% |

Note: This table presents hypothetical outputs from a well-trained machine learning reaction prediction model. The probabilities indicate the model's confidence in the predicted major product.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of tert-Butyl (6-hydroxyhexyl)oxycarbamate. Through various NMR experiments, including ¹H and ¹³C NMR, chemists can piece together the molecular framework atom by atom.

Proton (¹H) NMR for Structural Connectivity and Purity Assessment

The most prominent signal in the ¹H NMR spectrum is a singlet appearing at approximately 1.44 ppm. This signal integrates to nine protons and is characteristic of the three equivalent methyl groups of the tert-butyl (t-Boc) protecting group. acdlabs.com Its singlet nature indicates the absence of adjacent protons. The protons of the hexyl chain appear as a series of multiplets between approximately 1.25 and 3.65 ppm. The methylene group adjacent to the terminal hydroxyl group (-CH₂OH) is typically observed as a triplet at around 3.64 ppm. The methylene group next to the carbamate (B1207046) nitrogen (-NH-CH₂-) appears as a quartet around 3.10 ppm. The remaining methylene groups of the aliphatic chain produce overlapping multiplets in the upfield region of the spectrum. A broad singlet, often observed around 4.50-4.85 ppm, corresponds to the proton on the carbamate nitrogen (-NH).

The integration of these signals allows for a quantitative assessment of the protons in different parts of the molecule, which serves as a confirmation of the structure and an indicator of sample purity.

Table 1: Typical ¹H NMR Chemical Shift Data for this compound Data is predicted based on typical chemical shifts for similar functional groups.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₃ | ~1.44 | Singlet | 9H |

| -NH-CH₂-(CH ₂)₄-CH₂OH | ~1.25-1.55 | Multiplet | 8H |

| -NH -CH₂- | ~4.50-4.85 | Broad Singlet | 1H |

| -NH-CH ₂- | ~3.10 | Quartet | 2H |

| -CH ₂-OH | ~3.64 | Triplet | 2H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbon, the quaternary carbon of the t-Boc group, the methyl carbons, and the six carbons of the hexyl chain.

The carbonyl carbon of the carbamate group (-O-C=O) typically appears furthest downfield, around 156 ppm. libretexts.org The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is observed at approximately 79 ppm, while the three equivalent methyl carbons (-C(C H₃)₃) produce a strong signal around 28.4 ppm. acdlabs.com The carbon atom attached to the hydroxyl group (-C H₂OH) resonates at about 62.5 ppm. The carbons of the hexyl chain appear in the range of 25 to 41 ppm, with the carbon adjacent to the nitrogen (-NH-C H₂) appearing around 40.5 ppm. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Data for this compound Data is predicted based on typical chemical shifts for similar functional groups.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -O-C =O | ~156.0 |

| -C (CH₃)₃ | ~79.1 |

| -C(C H₃)₃ | ~28.4 |

| -C H₂OH | ~62.5 |

| -NH-C H₂- | ~40.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides fundamental data, 2D NMR techniques are often employed for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would display cross-peaks connecting the signals of adjacent methylene groups within the hexyl chain, allowing for a sequential "walk" along the carbon backbone to confirm their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This technique is invaluable for definitively assigning each carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton signal from the ¹H NMR spectrum. For example, the proton signal at ~3.64 ppm would show a correlation to the carbon signal at ~62.5 ppm, confirming both as the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for identifying connectivity across quaternary carbons and heteroatoms. In this molecule, HMBC would show a correlation from the nine protons of the tert-butyl group to both the quaternary carbon (~79 ppm) and the carbonyl carbon (~156 ppm), confirming the structure of the t-Boc protecting group. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. The calculated monoisotopic mass of this compound (C₁₁H₂₃NO₃) is 217.16779 Da. An HRMS experiment would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula. For instance, in ESI-HRMS, the compound could be observed as a protonated molecule [M+H]⁺ with a calculated exact mass of 218.17507 Da or as a sodium adduct [M+Na]⁺ with a calculated exact mass of 240.15726 Da.

Electrospray Ionization (ESI-MS) and Other Ionization Methods for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. It allows for the determination of the molecular weight by generating intact molecular ions with minimal fragmentation. The compound is typically observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. The detection of a peak at an m/z value corresponding to the expected molecular weight plus the mass of a proton (217.31 + 1.01 ≈ 218.32) or a sodium ion (217.31 + 22.99 ≈ 240.30) confirms the molecular weight of the compound. rsc.org Tandem MS (MS/MS) experiments can also be performed to induce fragmentation, which can provide further structural information, such as the characteristic loss of the tert-butyl group or the entire Boc-group.

Chromatographic Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. The choice of method depends on the specific analytical goal, from rapid reaction monitoring to high-precision purity assessment.

While specific, validated HPLC methods for this compound are not extensively detailed in published literature, the principles for its analysis are well-established based on methods for similar N-alkoxycarbamates and related polar molecules. High-Performance Liquid Chromatography is the premier technique for determining the purity and concentration of the compound with high accuracy.

A typical approach would involve reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases.

Method Parameters:

Column: A C18-functionalized silica (B1680970) gel column is standard for separating moderately polar organic compounds.

Mobile Phase: A gradient elution system, typically using a mixture of water and a polar organic solvent like acetonitrile or methanol, is employed. The gradient would be programmed to increase the organic solvent concentration over time to ensure the elution of all components.

Detection: As the oxycarbamate functional group lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 200-210 nm) may be possible but could lack sensitivity. More effective detection methods include Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS). For quantitative analysis, coupling the HPLC to a mass spectrometer (LC-MS) provides excellent sensitivity and selectivity.

Quantification: Purity is determined by calculating the peak area of the target compound as a percentage of the total peak area in the chromatogram. Quantification in a sample is achieved by comparing the peak area to a calibration curve generated from standards of known concentration.

For studies involving radiolabeled this compound (e.g., with ³H or ¹⁴C), radio-HPLC is the method of choice. The system is identical to a standard HPLC, but it includes an in-line radioactivity detector placed after the primary detector (e.g., UV or MS). This setup allows for the simultaneous collection of mass and radioactivity data, enabling the specific quantification and purity assessment of the radiolabeled analyte.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions in real-time and to perform a qualitative assessment of purity. derpharmachemica.comresearchgate.net In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica gel (a polar stationary phase). The plate is then placed in a chamber containing a shallow pool of a solvent system (the mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

By capillary action, the solvent moves up the plate, carrying the components of the spotted mixture at different rates. The separation is based on polarity; less polar compounds travel further up the plate (higher Retention factor, Rƒ), while more polar compounds interact more strongly with the silica gel and move shorter distances (lower Rƒ). chemicalforums.com

To visualize the spots, which are often colorless, a staining agent is used. A common stain for this class of compounds is potassium permanganate (KMnO₄), which reacts with the alcohol and carbamate moieties, appearing as yellow-brown spots on a purple background. By comparing the Rƒ value of the newly formed spot to that of the starting materials, a chemist can confirm the formation of the product and determine if the reaction is complete.

| Parameter | Description | Typical Application |

| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard for moderately polar organic compounds. |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) | The ratio is optimized to achieve good separation (Rƒ between 0.2 and 0.8). |

| Visualization | Potassium Permanganate (KMnO₄) stain | Detects oxidizable functional groups like alcohols. |

| Analysis Time | 5-10 minutes | Allows for rapid, real-time monitoring of reaction progress. |

X-ray Diffraction Studies for Solid-State Structure Elucidation (for crystalline derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. wikipedia.orgnih.govlibretexts.org Since this compound is likely an oil or a low-melting solid at room temperature, it is not suitable for direct single-crystal X-ray analysis. Therefore, this technique is applied to stable, crystalline derivatives of the compound.

A powerful illustration of this methodology is found in the study of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate , a crystalline derivative of a structural isomer of the title compound. researchgate.netmdpi.com The analysis of this derivative provides a clear example of the detailed structural information that can be obtained. By reacting the parent molecule to form a crystalline solid, researchers can obtain high-quality crystals suitable for diffraction experiments.

The study of the aforementioned crystalline derivative revealed critical structural details, which are summarized in the table below. mdpi.com

| Crystallographic Parameter | Value | Significance |

| Compound | tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | A crystalline derivative of a structural isomer, suitable for X-ray analysis. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | Pn | Defines the symmetry elements within the unit cell. |

| Molecular Conformation | The six-membered carbon chain is linked to a 3-fluorophenyl ring via a urea (B33335) fragment and a Boc-protecting group. | Provides the exact 3D shape and orientation of all parts of the molecule. |

| Intermolecular Interactions | Hydrogen bonds of the N–H···O type are present. | Explains how molecules are arranged and packed together in the crystal lattice. |

This type of analysis is invaluable for confirming the absolute structure of a compound and understanding the non-covalent interactions that govern its solid-state properties.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Pathways

The six-carbon chain of tert-butyl (6-hydroxyhexyl)oxycarbamate presents an opportunity for the introduction of chirality, which could significantly impact its application in pharmaceuticals and materials science. Future research should focus on the development of stereoselective synthetic routes to access enantiomerically pure forms of this compound and its derivatives.

Key strategies could include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as derivatives of sugars or amino acids, to construct the chiral carbon backbone.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions during the synthesis of the hexyl chain. This could involve asymmetric hydrogenation, epoxidation, or dihydroxylation reactions.

Enzymatic Resolutions: Using enzymes, such as lipases, to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of enantiopure compounds. nih.gov

The successful development of such pathways would open the door to investigating the stereospecific interactions of conjugates derived from this chiral linker.

Table 1: Potential Stereoselective Synthetic Approaches

| Approach | Description | Potential Advantages |

| Chiral Pool Synthesis | Synthesis starting from a naturally occurring chiral molecule. | Access to enantiomerically pure starting materials. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | High enantiomeric excesses can be achieved with small amounts of catalyst. |

| Enzymatic Resolution | Separation of a racemic mixture using an enzyme that selectively transforms one enantiomer. | High selectivity and mild reaction conditions. |

Investigation of Novel Bioactive Conjugates and Functional Materials

The dual functionality of this compound makes it an ideal candidate for creating a diverse range of bioactive conjugates and advanced functional materials.

Bioactive Conjugates:

The hydroxylamine (B1172632) moiety, once deprotected, can be used to form stable oxime linkages with carbonyl-containing molecules, while the hydroxyl group can be functionalized for attachment to other molecules or surfaces. This allows for its use as a versatile linker in:

Drug Delivery Systems: Conjugating drugs to targeting ligands (e.g., antibodies, peptides) to improve their specificity and reduce off-target effects. The carbamate (B1207046) linker has been utilized in the synthesis of combinatorial libraries for identifying inhibitors of parasitic infections. combichemistry.com

PROTACs (Proteolysis Targeting Chimeras): Designing molecules that can recruit specific proteins to the cellular degradation machinery. The flexible hexyl chain could serve as an optimal spacer in such constructs.

Bioconjugation: Attaching probes, dyes, or biotin (B1667282) to biomolecules for imaging and diagnostic applications.

Functional Materials:

The ability to polymerize or graft this molecule onto surfaces opens up possibilities for creating novel materials with tailored properties. Research in this area could explore:

Functional Polymers: Incorporating the molecule into polymer backbones to create materials with reactive sites for further modification or for specific binding applications. Star-shaped polymers with functional end groups have been synthesized using similar building blocks. cmu.edu

Surface Modification: Grafting the molecule onto surfaces to alter their properties, such as hydrophilicity, or to introduce specific functionalities for biosensing or chromatography applications.

Exploration of Green Chemistry Principles in Synthesis and Application

Future synthetic strategies for this compound and its derivatives should align with the principles of green chemistry to minimize environmental impact.

Key areas of focus include:

Sustainable Synthesis of Precursors: Developing greener methods for the synthesis of key starting materials like hydroxylamine. Recent advancements include a plasma-electrochemical cascade pathway that produces hydroxylamine from air and water under mild conditions. cas.cnrepec.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, reducing waste.

Use of Greener Solvents and Catalysts: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For instance, indium triflate has been used as a catalyst for the synthesis of primary carbamates from alcohols and urea (B33335), an eco-friendly carbonyl source.

One-Pot Reactions: Developing tandem or one-pot reaction sequences to reduce the number of purification steps and minimize solvent usage. Efficient one-pot methods for the preparation of ureas and carbamates have been developed. organic-chemistry.org

Integration with Advanced Automation and Artificial Intelligence in Chemical Discovery

The fields of automation and artificial intelligence (AI) are poised to revolutionize chemical synthesis and discovery. Integrating these technologies into the research and development of this compound and its derivatives can accelerate progress significantly.

Automation:

Automated Synthesis Platforms: Utilizing automated reactors and purification systems can enable high-throughput synthesis and optimization of reaction conditions for producing this compound and its derivatives. beilstein-journals.org This can lead to faster discovery of new conjugates and materials.

Artificial Intelligence and Machine Learning:

Predictive Modeling: Machine learning models can be trained to predict the physicochemical and biological properties of molecules. researchgate.netresearch.googlemit.eduarxiv.orgchemrxiv.org This can be applied to virtually screen libraries of potential conjugates derived from this compound to identify candidates with desired properties before their synthesis.

Generative Design: AI models can be used to design novel molecules with specific functionalities. nih.govnih.govblogspot.comgithub.com For instance, generative models could be employed to design linkers with optimal lengths and flexibilities for specific biological targets.

Reaction Prediction and Optimization: AI tools can predict the outcomes of chemical reactions and suggest optimal reaction conditions, streamlining the synthetic process.

Table 2: Application of AI in the Chemical Discovery of this compound Derivatives

| AI Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to forecast molecular properties. | Prioritization of synthetic targets, reducing time and cost. |

| Generative Design | AI-driven creation of novel molecular structures. | Discovery of innovative bioactive conjugates and materials. |

| Reaction Optimization | AI-assisted planning and optimization of synthetic routes. | Increased efficiency and yield of chemical syntheses. |

By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key component of next-generation pharmaceuticals, advanced materials, and sustainable chemical processes.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (6-hydroxyhexyl)oxycarbamate, and how can intermediates be characterized?

- Methodology :

- Synthesis : Start with tert-butyl carbamate derivatives (e.g., tert-butyl (6-bromohexyl)carbamate) as precursors, leveraging nucleophilic substitution or coupling reactions. Bromo intermediates can be substituted with hydroxyl groups via hydrolysis or hydroxylation under controlled pH and temperature .

- Characterization : Use HPLC for purity assessment (>98% NLT) and NMR (¹H/¹³C) to confirm structural integrity, focusing on hydroxyl (-OH) and carbamate (-NHCOO-) functional groups .

- Validation : Cross-reference with commercial intermediates (e.g., tert-butyl (4-bromobutyl)carbamate) for reaction optimization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear full protective gear (gloves, lab coat, goggles) and use P95 respirators for particulate filtration .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust .

- Storage : Store at room temperature, away from strong acids/bases and oxidizers, to prevent decomposition .

Q. How can researchers validate the stability of this compound under experimental conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .

- Reactivity Screening : Test compatibility with common solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C) to identify incompatibilities .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound synthesis?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in hydroxylation or carbamate formation steps .

- Machine Learning : Train models on existing reaction datasets (e.g., ICReDD’s feedback loop) to predict optimal conditions (solvent, catalyst, temperature) for higher yields .

Q. What strategies resolve contradictions in spectroscopic data for hydroxylated carbamate derivatives?

- Methodology :

- Multi-Technique Analysis : Combine 2D-NMR (e.g., HSQC, COSY) with FTIR to resolve overlapping peaks and confirm hydrogen bonding patterns in the hydroxyl group .

- Crystallography : Grow single crystals of the compound or analogs (e.g., tert-butyl cis-4-hydroxycyclohexylcarbamate) to validate stereochemistry and hydrogen-bonding networks .

Q. How can membrane separation technologies improve the purification of this compound?

- Methodology :

- Nanofiltration : Use membranes with MWCO ≤300 Da to separate unreacted intermediates from the product .

- Continuous Flow Systems : Integrate in-line purification with immobilized enzymes or scavenger resins to reduce manual column chromatography .

Q. What are the ecotoxicological implications of this compound, and how can they be mitigated?

- Methodology :

- Bioaccumulation Studies : Use Daphnia magna or algae models to assess acute toxicity (EC₅₀) and biodegradability via OECD Test Guideline 301 .

- Waste Treatment : Neutralize lab waste with activated carbon or advanced oxidation processes (AOPs) to degrade carbamate residues before disposal .

Methodological Notes

- Synthesis Optimization : Prioritize bromo-to-hydroxy substitution pathways for scalability, leveraging literature precedents for tert-butyl carbamates .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) rigorously, as minor variations can drastically alter yields in carbamate chemistry .

- Safety Compliance : Adhere to OSHA and EU REACH standards for respiratory protection and waste management, particularly for halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息